molecular formula C8H6BrF3O4S B13446330 1-(Trifluoromethylsulfonyloxy)-2-bromo-4-methoxybenzene

1-(Trifluoromethylsulfonyloxy)-2-bromo-4-methoxybenzene

Cat. No.: B13446330
M. Wt: 335.10 g/mol
InChI Key: FFBRWOQTYAXTRR-UHFFFAOYSA-N
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Description

2-Bromo-4-methoxyphenyl trifluoromethanesulphonate is a chemical compound with the molecular formula C8H6BrF3O4S. It is known for its applications in various chemical reactions, particularly in organic synthesis. This compound is often used as a reagent in the preparation of other complex molecules due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-methoxyphenyl trifluoromethanesulphonate typically involves the reaction of 2-bromo-4-methoxyphenol with trifluoromethanesulfonic anhydride. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the formation of the trifluoromethanesulphonate ester. The reaction conditions usually include a temperature range of 0-5°C to ensure the stability of the reactants and the product .

Industrial Production Methods

In an industrial setting, the production of 2-Bromo-4-methoxyphenyl trifluoromethanesulphonate follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for temperature and pH control is common in industrial production to maintain consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-methoxyphenyl trifluoromethanesulphonate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound, while nucleophilic substitution can yield a variety of substituted phenyl derivatives .

Mechanism of Action

The mechanism of action of 2-Bromo-4-methoxyphenyl trifluoromethanesulphonate involves its ability to act as an electrophile in various chemical reactions. The trifluoromethanesulphonate group is a good leaving group, which facilitates nucleophilic substitution reactions. In coupling reactions, the compound acts as a substrate that undergoes oxidative addition with palladium catalysts, followed by transmetalation and reductive elimination to form the desired product .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-4-methoxyphenyl trifluoromethanesulphonate is unique due to its combination of a bromine atom and a trifluoromethanesulphonate group on the same aromatic ring. This combination provides distinct reactivity patterns, making it a valuable reagent in organic synthesis .

Properties

Molecular Formula

C8H6BrF3O4S

Molecular Weight

335.10 g/mol

IUPAC Name

(2-bromo-4-methoxyphenyl) trifluoromethanesulfonate

InChI

InChI=1S/C8H6BrF3O4S/c1-15-5-2-3-7(6(9)4-5)16-17(13,14)8(10,11)12/h2-4H,1H3

InChI Key

FFBRWOQTYAXTRR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OS(=O)(=O)C(F)(F)F)Br

Origin of Product

United States

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